Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Beschreibung
BenchChem offers high-quality Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 5-(5-bromothiophen-2-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZZMDOBYXRSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380176 | |
| Record name | ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-50-7 | |
| Record name | ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate: Synthesis, Characterization, and Medicinal Chemistry Potential
Introduction: Unveiling a Privileged Heterocyclic Scaffold
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, molecules that incorporate multiple, distinct heterocyclic systems are of paramount interest, as they offer a rich three-dimensional chemical space for interaction with biological targets. Ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate stands as a prime example of such a molecule, integrating the well-established isoxazole and thiophene scaffolds.
The formal IUPAC name for this compound is ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate . This structure is noteworthy for several reasons:
-
The Isoxazole Ring: This five-membered heterocycle is a cornerstone in medicinal chemistry, present in a range of approved drugs. It is recognized for its metabolic stability and its ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions. Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4]
-
The Thiophene Ring: As a bioisostere of the phenyl ring, thiophene offers similar aromatic characteristics but with distinct electronic properties and a smaller steric footprint. This often leads to improved solubility, bioavailability, and metabolic profiles in drug candidates.[4]
-
The Bromine Substituent: The bromine atom significantly enhances the molecule's utility. It increases lipophilicity, potentially improving membrane permeability, and more importantly, serves as a versatile synthetic handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies.
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust and logical synthetic strategy, and a discussion of its significant potential as a foundational scaffold for researchers in drug development.
Physicochemical and Spectroscopic Profile
A thorough characterization is fundamental to confirming the identity and purity of a synthesized compound. The following properties are established or predicted for ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate.
| Property | Value | Source/Method |
| IUPAC Name | ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate | IUPAC Nomenclature |
| Molecular Formula | C10H8BrNO3S | Calculated |
| Molecular Weight | 318.15 g/mol | Calculated |
| Appearance | Predicted: Off-white to yellow solid | Analogy to similar structures[5] |
| Storage | 2–8 °C, under inert atmosphere, protect from light | Standard for heterocyclic esters[6] |
Predicted Spectroscopic Signatures
The validation of the molecular structure relies on a combination of spectroscopic techniques.
-
1H NMR (400 MHz, CDCl3): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
δ ~7.3-7.5 ppm (d, 1H): A doublet corresponding to the proton on the thiophene ring adjacent to the isoxazole.
-
δ ~7.1-7.2 ppm (d, 1H): A doublet for the thiophene proton adjacent to the bromine atom.
-
δ ~6.8-7.0 ppm (s, 1H): A singlet for the proton at the 4-position of the isoxazole ring.
-
δ ~4.45 ppm (q, 2H): A quartet for the methylene (-CH2-) protons of the ethyl ester group.
-
δ ~1.40 ppm (t, 3H): A triplet for the methyl (-CH3) protons of the ethyl ester group.
-
-
13C NMR (100 MHz, CDCl3): The carbon spectrum will complement the proton data, confirming the carbon skeleton. Expected shifts include signals for the ester carbonyl (~160-162 ppm), isoxazole and thiophene aromatic carbons (~110-170 ppm), the ethyl ester methylene carbon (~62 ppm), and the ethyl ester methyl carbon (~14 ppm).
-
Mass Spectrometry (MS-ESI): The electrospray ionization mass spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]+ due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio), appearing at m/z 317.9 and 319.9.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong absorption band around 1720-1740 cm-1 corresponding to the C=O stretch of the ester, and bands in the 1500-1600 cm-1 region for the C=C and C=N stretching of the aromatic rings.
Retrosynthetic Analysis and Synthesis Protocol
The synthesis of 3,5-disubstituted isoxazoles is well-documented, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a highly efficient and modular strategy. This approach is chosen for its reliability and the commercial availability of the required precursors.
Rationale for Synthetic Strategy
The core of the strategy is the [3+2] cycloaddition reaction. The retrosynthetic breakdown of the target molecule identifies two key fragments: ethyl propiolate and 5-bromothiophene-2-carbonitrile oxide . The nitrile oxide is unstable and is therefore generated in situ from the corresponding aldoxime, 5-bromothiophene-2-carbaldehyde oxime . This aldoxime is, in turn, readily prepared from commercially available 5-bromothiophene-2-carbaldehyde . This multi-step, one-pot approach is efficient and minimizes the isolation of unstable intermediates.
The choice of an oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) for the in situ generation of the nitrile oxide from the oxime is critical. It provides a controlled and effective conversion under mild conditions, which is essential for achieving a good yield of the final cycloaddition product.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
Objective: To synthesize ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate via a one-pot, two-step procedure.
Materials:
-
5-Bromothiophene-2-carbaldehyde
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite solution (NaOCl)
-
Ethyl propiolate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Methodology:
-
Step 1: Formation of 5-Bromothiophene-2-carbaldehyde Oxime
-
To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) in ethanol (approx. 0.5 M) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which then condenses with the aldehyde to form the oxime. Ethanol is a suitable polar protic solvent for this transformation.
-
-
Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition
-
Once the oxime formation is complete, cool the reaction mixture in an ice bath to 0 °C.
-
Add ethyl propiolate (1.5 eq) and a catalytic amount of triethylamine (0.1 eq) to the flask.
-
Slowly add a solution of N-chlorosuccinimide (1.1 eq) in DCM or dropwise add a solution of sodium hypochlorite (1.1 eq). Maintain the temperature at 0-5 °C during the addition.
-
Causality: NCS or NaOCl acts as an oxidant to convert the oxime into a transient hydroximoyl chloride, which is then dehydrochlorinated by the triethylamine base to generate the highly reactive 5-bromothiophene-2-carbonitrile oxide dipole in situ. This dipole immediately undergoes a [3+2] cycloaddition with the dipolarophile (ethyl propiolate) to form the desired isoxazole ring. Performing this at low temperature prevents side reactions and decomposition of the nitrile oxide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
-
Step 3: Workup and Purification
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol and DCM.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO3, and brine.
-
Self-Validation: The NaHCO3 wash is crucial to neutralize any acidic byproducts, ensuring the stability of the ester product during purification.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate as a solid.
-
Significance in Drug Discovery and Medicinal Chemistry
The true value of ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate lies not as an end-product, but as a highly versatile intermediate scaffold for building libraries of potential drug candidates. Its structure is primed for SAR exploration.
The combination of the isoxazole and thiophene rings creates a privileged structure with a high potential for biological activity.[4][7] Isoxazole-containing compounds are known to target a wide array of enzymes and receptors, while the thiophene ring modulates the pharmacokinetic properties of the molecule.[4] This dual-scaffold approach is a common strategy for discovering novel therapeutics.
The bromine atom is the key to unlocking this potential. It serves as a strategic attachment point for diversification using modern cross-coupling chemistry. This allows medicinal chemists to systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: SAR exploration pathways from the core scaffold.
This strategic approach allows for the generation of hundreds or thousands of unique analogs, each designed to probe specific interactions within a biological target, accelerating the journey from a hit compound to a clinical candidate. The potential applications are broad, ranging from kinase inhibitors in oncology to channel modulators in neuroscience.[8]
Conclusion
Ethyl 5-(5-bromothiophen-2-yl)isoxazole-3-carboxylate is more than a simple chemical entity; it is a strategically designed building block for advanced medicinal chemistry programs. Its synthesis is achievable through robust and well-understood chemical transformations. Its true power is realized in its potential as a versatile scaffold, where the combination of the biologically active isoxazole and thiophene moieties, along with the synthetically tractable bromine handle, provides an exceptional platform for the discovery and optimization of novel therapeutic agents. For researchers in drug development, this compound represents a valuable starting point for programs targeting a wide range of human diseases.
References
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]
-
Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Available at: [Link]
-
Oakwood Chemical. Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. Available at: [Link]
-
National Institutes of Health (NIH). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
National Institutes of Health (NIH). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Available at: [Link]
-
Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]
-
ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
PrepChem.com. Synthesis of Ethyl 5-bromothiophene-2-carboxylate. Available at: [Link]
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
National Institutes of Health (NIH). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Available at: [Link]
-
European Journal of Clinical and Experimental Medicine. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]
-
National Institutes of Health (NIH). Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate. Available at: [Link]
-
Lead Sciences. Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. Available at: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl5-bromo-1,3,4-thiadiazole-2-carboxylate | 1030613-07-0 [chemicalbook.com]
- 6. 1914946-33-0|Ethyl 5-bromoisoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 8. nbinno.com [nbinno.com]
Unveiling the Molecular quarry: A Technical Guide to Identifying Biological Targets of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of isoxazole and thiophene scaffolds in a single small molecule, exemplified by Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, presents a compelling starting point for novel therapeutic development. These heterocycles are independently associated with a broad spectrum of biological activities, suggesting a rich potential for interaction with a variety of cellular targets. This in-depth technical guide provides a comprehensive framework for the systematic identification and validation of the biological targets of this compound. Moving beyond a mere listing of protocols, this document elucidates the causal logic behind experimental design, integrating computational prediction with robust, self-validating biochemical and cellular methodologies. We will explore a multi-pronged approach, beginning with in silico target prediction to generate initial hypotheses, followed by detailed, step-by-step protocols for experimental validation using state-of-the-art techniques such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), and culminating in affinity chromatography coupled with mass spectrometry for unbiased target discovery. Furthermore, we will delve into the potential signaling pathways, including PI3K/Akt, MAPK, and NF-κB, that are likely to be modulated by this class of compounds, providing a mechanistic context for the observed biological effects. This guide is intended to serve as a practical and intellectually rigorous resource for researchers embarking on the critical journey of target deconvolution for novel chemical entities.
Introduction: The Therapeutic Potential of a Hybrid Scaffold
The molecule Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate incorporates two privileged heterocyclic motifs: isoxazole and thiophene. Isoxazole derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Similarly, the thiophene ring is a common feature in many FDA-approved drugs and is associated with diverse biological effects, including the inhibition of kinases and other enzymes.[3] The combination of these two pharmacophores suggests that Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate could interact with a range of biological targets, making it a promising candidate for drug discovery efforts.
The primary challenge with any novel bioactive compound lies in identifying its molecular target(s). A thorough understanding of the protein(s) with which a small molecule interacts is fundamental to elucidating its mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization. This guide outlines a systematic and multi-faceted approach to unraveling the biological targets of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.
In Silico Target Prediction: Generating Actionable Hypotheses
Before embarking on resource-intensive experimental studies, in silico target prediction serves as an invaluable first step to generate a ranked list of potential protein targets. These computational methods leverage the principle of chemical similarity, positing that structurally similar molecules are likely to bind to similar protein targets.
A crucial prerequisite for any in silico analysis is the correct chemical structure of the molecule of interest. The SMILES (Simplified Molecular-Input Line-Entry System) string for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is CCOC(=O)c1cnoc1c2scc(Br)c2 .
Several web-based tools can be utilized for target prediction. One of the most widely used is SwissTargetPrediction, which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a library of known active compounds.
Predicted Target Classes for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate based on Scaffold Analysis:
Based on the known activities of isoxazole and thiophene derivatives, we can hypothesize that Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate may interact with the following protein classes:
-
Protein Kinases: Many isoxazole and thiophene derivatives are known to be kinase inhibitors.[4][5] These enzymes play a crucial role in cellular signaling and are major targets in oncology and inflammatory diseases.
-
G-Protein Coupled Receptors (GPCRs): The structural motifs present in the compound are found in ligands for various GPCRs, which are involved in a vast array of physiological processes.
-
Nuclear Receptors: These ligand-activated transcription factors are key regulators of gene expression and are implicated in metabolic diseases, inflammation, and cancer.
-
Enzymes involved in Inflammatory Pathways: Given the anti-inflammatory properties of both isoxazole and thiophene derivatives, enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are plausible targets.[3]
-
Proteins regulating Apoptosis and Cell Cycle: The anticancer activity of related compounds suggests potential interactions with proteins that control programmed cell death and cell proliferation.
Predicted Biological Pathways
Based on the predicted target classes, we can further hypothesize the involvement of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate in key signaling pathways:
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Thiophene derivatives have been reported to act as PI3K inhibitors.[6] Inhibition of this pathway by Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate could lead to anti-proliferative and pro-apoptotic effects.
Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical signaling route that governs cell proliferation, differentiation, and survival. Isoxazole derivatives have been shown to inhibit p38 MAP kinase.[4] Dysregulation of this pathway is also frequently observed in cancer.
Caption: Potential modulation of the MAPK/ERK signaling cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and also plays a role in cell survival and proliferation.[7] Natural compounds have been shown to modulate NF-κB signaling.[8] Given the anti-inflammatory potential of the isoxazole and thiophene moieties, inhibition of the NF-κB pathway is a plausible mechanism of action.
Caption: Hypothesized interference with the NF-κB signaling pathway.
Experimental Target Identification and Validation
The following section provides detailed, step-by-step protocols for the experimental identification and validation of the biological targets of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate. It is crucial to employ orthogonal methods to increase confidence in the identified targets.
Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS is a label-free method that leverages the principle that the binding of a small molecule to its protein target can confer stability to the protein, making it more resistant to proteolytic degradation.[9][10]
Experimental Workflow:
Caption: The experimental workflow for the CETSA assay.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate or vehicle for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes. [11]
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against a suspected target protein (identified from in silico prediction or DARTS).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
The resulting melting curves will show a shift to a higher temperature for the compound-treated sample if the compound binds to and stabilizes the target protein.
-
Self-Validation: A reproducible and concentration-dependent thermal shift is a strong indicator of target engagement in a cellular context.
Affinity Chromatography-Mass Spectrometry
Principle: This is a powerful, unbiased method for identifying protein targets. The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. [13][14] Experimental Workflow:
Caption: Workflow for affinity chromatography-mass spectrometry.
Detailed Protocol:
-
Compound Immobilization:
-
Synthesize a derivative of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control experiment with beads derivatized only with the linker is essential.
-
-
Cell Lysate Preparation:
-
Prepare a large-scale cell lysate as described for the DARTS protocol.
-
-
Affinity Purification:
-
Incubate the immobilized compound beads and control beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive ligand (if known), a high salt buffer, or by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise the entire lane or specific bands and identify the proteins by LC-MS/MS. [15]
-
-
Data Analysis:
-
Compare the proteins identified from the compound-immobilized beads with those from the control beads.
-
Proteins that are significantly enriched on the compound beads are considered potential binding partners.
-
Self-Validation: The inclusion of appropriate controls, such as unmodified beads and competition experiments with the free compound, is critical for distinguishing true interactors from non-specific binders.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the target validation experiments.
| Target Protein | Methodology | Metric | Value | Notes |
| e.g., Kinase X | CETSA | ΔTm (°C) | +5.2 | Dose-dependent shift observed |
| e.g., Protein Y | DARTS | Protection at 10 µM | Yes | Band identified by MS |
| e.g., Receptor Z | Affinity-MS | Enrichment Factor | 15-fold | Compared to control beads |
Conclusion
The identification of the biological targets of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is a critical step in advancing its development as a potential therapeutic agent. The integrated approach outlined in this guide, combining in silico prediction with orthogonal and self-validating experimental methodologies, provides a robust framework for achieving this goal. By systematically applying these techniques and carefully interpreting the resulting data, researchers can gain a deep understanding of the compound's mechanism of action and pave the way for its translation into the clinic.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Isoxazole-based molecules restore NK cell immune surveillance in hepatocarcinogenesis by targeting TM4SF5 and SLAMF7 linkage. PubMed. [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PubMed Central. [Link]
-
What can we learn from molecular dynamics simulations for GPCR drug design?. PubMed Central. [Link]
-
Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. National Institutes of Health. [Link]
-
Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]
-
Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. [Link]
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]
-
An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways. MDPI. [Link]
-
Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. PubMed Central. [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. [Link]
-
Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. PubMed. [Link]
-
(PDF) Dietary phytochemicals targeting Nf-KB signalling pathways: Potential cancer chemoprevention strategy. ResearchGate. [Link]
-
Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]
-
Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. The Royal Society of Chemistry. [Link]
-
Ethyl 5-bromovalerate. PubChem. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. PubChem. [Link]
-
NF-κB Pathway | Cell Survival Pathway. YouTube. [Link]
-
Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Preprints.org. [Link]
-
Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]
-
Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. National Institutes of Health. [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). UNIL. [Link]
-
High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]
-
5-Bromo-3-ethyl-5-methylhept-1-ene. PubChem. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview. YouTube. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
-
Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. [Link]
-
Ethyl thiazole-5-carboxylate. PubChem. [Link]
Sources
- 1. Isoxazole-based molecules restore NK cell immune surveillance in hepatocarcinogenesis by targeting TM4SF5 and SLAMF7 linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 15. wp.unil.ch [wp.unil.ch]
An In-depth Technical Guide to Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate Derivatives and Analogs for Drug Discovery
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for the design of novel therapeutic agents.[1][2] The incorporation of an isoxazole moiety can enhance a molecule's pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of a specific, promising class of these compounds: Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate and its derivatives. We will delve into their synthesis, explore their potential applications in drug development, and analyze the structure-activity relationships that govern their biological effects.
Core Compound Profile: Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Chemical Structure:
Caption: Chemical structure of the core compound.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C10H8BrNO3S |
| Molecular Weight | 302.15 g/mol |
| CAS Number | 423768-50-7 |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate can be achieved through several established methods for isoxazole formation. A highly convergent and reliable approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method offers excellent control over regioselectivity.
Proposed Synthetic Workflow
A plausible and efficient synthetic route is outlined below. This multi-step synthesis begins with readily available starting materials and employs robust chemical transformations.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Preparation of 2-Bromo-5-ethynylthiophene (Starting Material)
This starting material can be synthesized from 2-bromothiophene via a Sonogashira coupling reaction with a protected acetylene source, followed by deprotection.
Step 2: In Situ Generation of the Nitrile Oxide
Ethyl chlorooximidoacetate is treated with a non-nucleophilic base, such as triethylamine, to generate the corresponding nitrile oxide in situ. This highly reactive intermediate is immediately used in the subsequent cycloaddition step.
Step 3: [3+2] Cycloaddition and Isoxazole Ring Formation
The freshly generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with 2-bromo-5-ethynylthiophene. This reaction proceeds with high regioselectivity to yield the desired Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.
Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are suitable solvents.
-
Temperature: The reaction is typically carried out at room temperature.
-
Reaction Time: The reaction progress should be monitored by Thin Layer Chromatography (TLC) and is usually complete within a few hours.
-
Work-up: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. Purification is achieved through column chromatography on silica gel.
Causality of Experimental Choices:
-
The in situ generation of the nitrile oxide is crucial to prevent its dimerization and other side reactions.
-
The choice of a non-nucleophilic base is important to avoid unwanted reactions with the ethyl chlorooximidoacetate starting material.
-
The use of anhydrous solvents is necessary to prevent hydrolysis of the starting materials and intermediates.
Applications in Drug Development
The thienyl-isoxazole scaffold is a promising pharmacophore for the development of novel therapeutics, particularly in the field of oncology. Several derivatives have shown potent activity as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
Protein Kinase Inhibition
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The thienyl-isoxazole core can be decorated with various substituents to achieve potent and selective inhibition of specific kinases. For example, derivatives of this class have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of thienyl-isoxazole derivatives can be fine-tuned by modifying the substituents on both the thiophene and isoxazole rings.
| R1 (on Thiophene) | R2 (on Isoxazole) | General Activity Trend |
| H | Small alkyl | Moderate activity |
| Halogen (e.g., Cl, F) | Aryl | Increased potency, potential for improved selectivity |
| Methoxy | Substituted Aryl | Can enhance solubility and cell permeability |
| Amine | Heterocycle | Often leads to potent kinase inhibition through hydrogen bonding interactions in the active site |
Key SAR Observations:
-
Substitution at the 5-position of the thiophene ring: The bromo-substituent in the core compound serves as a useful handle for further functionalization via cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups. This position is critical for modulating potency and selectivity.
-
The ester group on the isoxazole: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which may serve as a key interaction point with the target protein.[4] Alternatively, it can be converted to a variety of amides, which can introduce additional hydrogen bonding interactions and improve the pharmacokinetic profile of the compound.
-
The isoxazole ring itself: This ring system acts as a rigid scaffold that correctly orients the substituents for optimal binding to the target protein.
Conclusion and Future Directions
Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate and its analogs represent a promising class of compounds for the development of novel therapeutics. Their straightforward synthesis, coupled with the potential for diverse functionalization, makes them attractive candidates for lead optimization in drug discovery programs. Future research in this area should focus on the synthesis of diverse libraries of these compounds and their screening against a broad panel of biological targets. A deeper understanding of their structure-activity relationships will be crucial for the design of next-generation drug candidates with improved efficacy and safety profiles.
References
- US Patent US10829486B2: Isoxazole derivatives as FXR agonists and methods of use thereof.
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections : National Institutes of Health. [Link]
-
Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][5][6][7]triazepine Derivatives and Potential Inhibitors of Protein Kinase C : ACS Omega. [Link]
- WO Patent WO2007078113A1: Isoxazole deriv
-
HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1 : Arkivoc. [Link]
- US Patent US2430094A: Isoxazole deriv
- US Patent US8541575B2: 3,4-diarylpyrazoles as protein kinase inhibitors.
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt : Journal of Medicinal Chemistry. [Link]
-
Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES : ResearchGate. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs : PMC. [Link]
- US Patent US5610163A: Esters of thienyl carboxylic acids and amino alcohols and their quaterniz
-
DESIGN, SYNTHESIS AND NEUROPHARMACOLOGICAL EVALUATION OF THIOPHENE INCORPORATED ISOXAZOLE DERIVATIVES AS ANTIDEPRESSANT AND ANTIANXIETY AGENTS : Semantic Scholar. [Link]
-
(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity : ResearchGate. [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety : Encyclopedia.pub. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 : Future Science. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction : MDPI. [Link]
- CA Patent CA2759598C: Isoxazole-thiazole derivatives as gaba a receptor inverse agonists for use in the tre
-
Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][5][6][7]triazepine Derivatives and Potential Inhibitors of Protein Kinase C : ACS Publications. [Link]
-
Natural products-isoxazole hybrids : Arabian Journal of Chemistry. [Link]
-
Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles : Chemical Reviews. [Link]
-
Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition : PubMed. [Link]
-
2-Thienylmagnesium bromide solution : ChemBK. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research : MDPI. [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives : IJCRT.org. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies : RSC Publishing. [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate : PMC. [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 3. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007078113A1 - Isoxazole derivatives and use thereof - Google Patents [patents.google.com]
- 5. US10829486B2 - Isoxazole derivatives as FXR agonists and methods of use thereof - Google Patents [patents.google.com]
- 6. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETHYL 5-(2-THIENYL)ISOXAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
The Versatile Scaffold: Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to identifying next-generation therapeutics. Among the privileged heterocyclic structures, the thienyl-isoxazole framework has emerged as a particularly fruitful scaffold. This guide provides an in-depth exploration of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate , a key building block that offers a gateway to a diverse array of biologically active molecules. We will delve into its synthesis, key applications in medicinal chemistry, and provide detailed protocols for its derivatization, empowering researchers to unlock its full potential.
Introduction: The Power of the Thienyl-Isoxazole Core
The fusion of a thiophene and an isoxazole ring creates a unique chemical entity with a distinct electronic and steric profile. Both thiophene and isoxazole moieties are independently recognized as important pharmacophores present in numerous FDA-approved drugs.[1][2] The thiophene ring, a bioisostere of benzene, often enhances metabolic stability and cellular permeability, while the isoxazole ring can participate in various non-covalent interactions with biological targets and is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The combination of these two heterocycles in a single molecule, particularly with the strategic placement of a bromine atom, provides a versatile platform for chemical elaboration and the development of novel therapeutic agents.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is most effectively achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation allows for the construction of the five-membered isoxazole ring with high regioselectivity.[4][5] The general strategy involves the in-situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne dipolarophile.
Protocol 1: Synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
This protocol details the synthesis starting from the commercially available 5-bromothiophene-2-carboxaldehyde.
Step 1: Oximation of 5-Bromothiophene-2-carboxaldehyde
-
To a solution of 5-bromothiophene-2-carboxaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 5-bromothiophene-2-carboxaldehyde oxime. This intermediate is often used in the next step without further purification.
Step 2: 1,3-Dipolar Cycloaddition
-
Dissolve the 5-bromothiophene-2-carboxaldehyde oxime (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
To this solution, add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C to generate the corresponding hydroximoyl chloride in situ.
-
After stirring for 30 minutes, add ethyl propiolate (1.2 equivalents) to the reaction mixture.
-
Slowly add a base, such as triethylamine (1.5 equivalents), dropwise at 0 °C. The base facilitates the in-situ formation of the nitrile oxide from the hydroximoyl chloride, which then undergoes cycloaddition with the alkyne.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.
dot
Caption: Synthetic workflow for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The bromine atom on the thiophene ring of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in structure-activity relationship (SAR) studies.
Anticancer Drug Discovery
The thienyl-isoxazole scaffold has demonstrated significant potential in the development of novel anticancer agents.[6] Derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation and survival signaling.
a. Targeting Estrogen Receptor Alpha (ERα) in Breast Cancer
A notable application of the thienyl-isoxazole core is in the development of antagonists for the Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.[1] SAR studies have revealed that the substitution pattern on the thienyl ring and the nature of the group at the 3-position of the isoxazole are critical for potent anti-proliferative activity.[1]
dot
Caption: Simplified ERα signaling pathway and the antagonistic action of thienyl-isoxazole derivatives.
b. Kinase Inhibition
While direct studies on Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate derivatives as kinase inhibitors are emerging, related thieno[3,2-d]pyrimidine and thieno[3,2-b]pyridine scaffolds have shown potent inhibition of key kinases in cancer progression, such as VEGFR-2.[7][8] This suggests that derivatization of the title compound could lead to novel kinase inhibitors.
Development of Antimicrobial Agents
The isoxazole ring is a component of several clinically used antibiotics.[3] The thienyl-isoxazole scaffold has been investigated for its potential against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
Protocols for Derivatization: Expanding Chemical Diversity
The true power of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate lies in its utility as a versatile intermediate. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the thiophene ring and various aryl or heteroaryl boronic acids or esters.[9][10][11]
General Procedure:
-
To an oven-dried reaction vessel, add Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-aryl-2-thienyl derivative.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 110 | 16 |
Note: These are generalized conditions and may require optimization for specific substrates.
Protocol 3: Sonogashira Cross-Coupling for Alkynylation
The Sonogashira reaction allows for the introduction of terminal alkynes at the 5-position of the thiophene ring, creating another avenue for molecular diversification.[12][13]
General Procedure:
-
To a reaction flask, add Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate (1 equivalent), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (1-3 mol%).
-
Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent. Alternatively, a co-solvent like THF or DMF can be used.
-
Degas the mixture by bubbling an inert gas through it for 15-30 minutes.
-
Add the terminal alkyne (1.2-1.5 equivalents) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 5-alkynyl-2-thienyl product.
dot
Caption: Key derivatization pathways for the title compound.
Conclusion and Future Perspectives
Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the bromine atom provide a robust platform for the generation of diverse compound libraries. The demonstrated and potential applications in oncology and infectious diseases highlight the importance of the thienyl-isoxazole scaffold. Future explorations could involve the use of other modern cross-coupling methodologies, such as Buchwald-Hartwig amination or cyanation, to further expand the accessible chemical space. As our understanding of disease biology deepens, scaffolds like this will continue to be instrumental in the rational design of novel and effective therapeutic agents.
References
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 2021.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 2023.
-
1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 2016.
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 2023.
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 2021.
-
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
-
Inverse electron-demand 1,3-dipolar cycloaddition of nitrile oxide with common nitriles leading to 3-functionalized 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 2011.
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate.
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 2023.
-
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Angewandte Chemie, 2023.
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
-
1,3‐dipolar cycloaddition reactions of nitrile oxides to prop‐1‐ene‐1,3‐sultone. Journal of Heterocyclic Chemistry, 2003.
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 2022.
-
Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 2008.
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 2016.
-
Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). ResearchGate.
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 2023.
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 2018.
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 2024.
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 2004.
-
The Sonogashira coupling reactions of aryl halides with phenylacetylene. ResearchGate.
-
Ethyl 5-bromothiophene-2-carboxylate. Chongqing Chemdad Co., Ltd.
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 2023.
-
Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.
-
Flow Chemistry: Sonogashira Coupling. ThalesNano.
-
Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry, 2024.
Sources
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. researchgate.net [researchgate.net]
- 13. scielo.org.mx [scielo.org.mx]
Application Notes and Protocols for the In Vitro Evaluation of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Introduction
The convergence of isoxazole and thiophene moieties in a single molecular scaffold presents a compelling opportunity for the discovery of novel therapeutic agents. Both heterocyclic systems are recognized pharmacophores, known to impart a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is a novel compound incorporating these key structural features. The isoxazole ring is a versatile core found in drugs like the anti-inflammatory agent valdecoxib, while the thiophene ring is present in various pharmaceuticals, enhancing properties like bioavailability and metabolic stability.[1]
This guide provides a structured, multi-tiered framework for the comprehensive in vitro characterization of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate (referred to herein as "Compound X"). The protocols are designed for researchers in drug discovery and development, offering a logical progression from broad cytotoxicity screening to more specific, mechanism-of-action assays. By following this workflow, researchers can efficiently build a detailed biological activity profile for this and similar novel chemical entities.
Caption: Tiered approach for Compound X evaluation.
Section 1: Foundational Cytotoxicity and Viability Assessment
Expert Rationale: Before investigating any specific biological activity, it is imperative to first determine the cytotoxic profile of Compound X. This foundational step identifies the concentration range at which the compound affects cell viability. The results, typically expressed as an IC50 (half-maximal inhibitory concentration), are crucial for designing subsequent experiments. Performing functional assays at concentrations that are broadly cytotoxic can lead to misleading, non-specific results. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[3]
Protocol 1: MTT Cell Viability Assay
This protocol quantifies cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial reductases in living cells.[4]
Materials:
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Example Data Presentation:
| Cell Line | Compound X IC50 (µM) |
| MCF-7 | 12.5 |
| A549 | 25.2 |
| HEK293 | > 100 |
Section 2: Evaluation of Anticancer Activity via Apoptosis Induction
Expert Rationale: If Compound X demonstrates significant cytotoxicity, particularly with selectivity towards cancer cells over non-cancerous cells, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key target for many anticancer therapies.[5] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6][7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[6] PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[7]
Caption: Principle of Annexin V/PI Apoptosis Assay.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
Compound X
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Compound X at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
Data Analysis:
-
Data is typically displayed as a quadrant plot.
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Quantify the percentage of cells in each quadrant.
Example Data Presentation:
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound X (1x IC50) | 45.3 | 35.8 | 18.9 |
Section 3: Evaluation of Anti-inflammatory Activity
Expert Rationale: Chronic inflammation is linked to numerous diseases, and key inflammatory pathways are prime targets for therapeutic intervention.[8] The cyclooxygenase-2 (COX-2) enzyme is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes.[9] Given that isoxazole derivatives have been shown to inhibit these targets, it is logical to screen Compound X for these activities.[1]
Caption: Simplified NF-κB signaling pathway.
Protocol 3A: Fluorometric COX-2 Inhibitor Screening
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme. This protocol is adapted from commercially available kits.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical)[10]
-
Recombinant human COX-2 enzyme
-
Arachidonic Acid (substrate)
-
COX Probe
-
Celecoxib (positive control inhibitor)
-
96-well black plate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Assay Setup: In a 96-well black plate, add wells for:
-
Background Control: Assay Buffer only.
-
Enzyme Control (100% activity): COX-2 enzyme in Assay Buffer.
-
Positive Control: COX-2 enzyme + Celecoxib.
-
Test Compound: COX-2 enzyme + Compound X (at various concentrations).
-
-
Inhibitor Incubation: Add Compound X or Celecoxib to the respective wells and incubate with the COX-2 enzyme for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the Arachidonic Acid substrate and COX Probe mixture to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence in kinetic mode for 30-60 minutes at room temperature, protected from light.
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each concentration of Compound X relative to the Enzyme Control.
-
Calculate the IC50 value for COX-2 inhibition.
Protocol 3B: NF-κB Reporter Assay
This assay uses a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[11]
Materials:
-
HEK293-NF-κB-luc or similar reporter cell line
-
Compound X
-
TNF-α (stimulant, e.g., 10 ng/mL)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white plate and incubate overnight.
-
Pre-treatment: Treat cells with various concentrations of Compound X for 1-2 hours.
-
Stimulation: Stimulate the cells by adding TNF-α to all wells except the unstimulated control.
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
Data Analysis:
-
Normalize luciferase readings to cell viability (determined by a parallel MTT assay).
-
Calculate the percentage inhibition of NF-κB activation for each concentration of Compound X relative to the stimulated control.
Section 4: Evaluation of Antimicrobial Activity
Expert Rationale: The prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including those with thiophene and isoxazole rings, are a rich source of potential antimicrobials.[2] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Caption: Workflow for MIC Determination.
Protocol 4: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Compound X
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of Compound X in MHB, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (inoculum in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Compound X at which there is no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density at 600 nm.
Example Data Presentation:
| Bacterial Strain | Gram Stain | Compound X MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 16 |
| E. coli ATCC 25922 | Negative | 64 |
References
-
Title: Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Protocol for Bacterial Cell Inhibition Assay Source: BBS OER Lab Manual URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]
-
Title: In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives Source: Scientific Reports URL: [Link]
-
Title: A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases Source: National Institutes of Health (NIH) URL: [Link]
-
Title: NF-κB Signaling Pathway Source: Bio-Rad URL: [Link]
-
Title: Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II) Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate Source: ResearchGate URL: [Link]
-
Title: In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds Source: RSC Publishing URL: [Link]
-
Title: Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Growth inhibition assay Source: iGEM URL: [Link]
-
Title: A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line Source: MDPI URL: [Link]
-
Title: Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus Source: ResearchGate URL: [Link]
-
Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source: Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry URL: [Link]
-
Title: 4-Thiazolecarboxylic acid, ethyl ester Source: Organic Syntheses URL: [Link]
-
Title: Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: High-throughput assessment of bacterial growth inhibition by optical density measurements Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cell Viability Assays Source: NCBI Bookshelf URL: [Link]
-
Title: Monitoring the Levels of Cellular NF-κB Activation States Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A review of isoxazole biological activity and present synthetic techniques Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches Source: ResearchGate URL: [Link]
-
Title: Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity Source: MDPI URL: [Link]
-
Title: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies Source: PubMed URL: [Link]
-
Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate Source: Journal of Pharmaceutical Chemistry URL: [Link]
-
Title: Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues Source: MDPI URL: [Link]
-
Title: Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition Source: Journal of Visualized Experiments URL: [Link]
-
Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: SciSpace URL: [Link]
-
Title: Structural studies of NF-κB signaling Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives Source: MDPI URL: [Link]
-
Title: Apoptosis Analysis by Flow Cytometry Source: Bio-Rad URL: [Link]
-
Title: Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Source: MDPI URL: [Link]
-
Title: Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit Source: RSC Publishing URL: [Link]
-
Title: The NF-kB Signaling Pathway Source: Creative Diagnostics URL: [Link]
-
Title: A Microplate Growth Inhibition Assay for Screening Bacteriocins against Listeria monocytogenes to Differentiate Their Mode-of-Action Source: MDPI URL: [Link]
-
Title: Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile Source: Zanco Journal of Medical Sciences URL: [Link]
-
Title: In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives Source: PubMed URL: [Link]
Sources
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Introduction: The Significance of Substituted Isoxazoles in Drug Discovery
The isoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding render it a valuable component in the design of novel therapeutics. Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, in particular, represents a key intermediate for the synthesis of a variety of more complex molecules, including potential kinase inhibitors and other targeted therapies. The presence of the bromothienyl group offers a handle for further functionalization through cross-coupling reactions, making this a versatile building block for drug development professionals.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, focusing on a robust and efficient two-step synthetic sequence. The causality behind experimental choices, safety considerations for scale-up, and detailed analytical characterization are thoroughly discussed to ensure reproducibility and high purity of the final product.
Synthetic Strategy: A Two-Step Approach to the Isoxazole Core
The synthesis of the target molecule is achieved through a reliable two-step process commencing with commercially available starting materials. The overall synthetic scheme is depicted below:
Caption: Overall synthetic scheme for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.
The synthesis commences with a Claisen condensation reaction between 2-acetyl-5-bromothiophene and diethyl oxalate, yielding the key intermediate, ethyl 2,4-dioxo-4-(5-bromo-2-thienyl)butanoate. This is followed by a cyclization reaction with hydroxylamine hydrochloride to construct the isoxazole ring.
Part 1: Synthesis of Ethyl 2,4-dioxo-4-(5-bromo-2-thienyl)butanoate (Intermediate 1)
This initial step involves a mixed Claisen condensation. Diethyl oxalate is a suitable electrophile as it lacks α-hydrogens and cannot undergo self-condensation.[2][3] The reaction is driven to completion by the deprotonation of the resulting β-dicarbonyl product by the ethoxide base.[3]
Reaction Mechanism: Claisen Condensation
Caption: Mechanism of the Claisen condensation to form the β-diketone intermediate.
Experimental Protocol: Scale-Up Synthesis of Intermediate 1
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity (moles) | Quantity (mass/volume) |
| 2-Acetyl-5-bromothiophene | 205.07 g/mol | 1.0 | 205.1 g |
| Diethyl oxalate | 146.14 g/mol | 1.1 | 160.8 g (147.5 mL) |
| Sodium | 22.99 g/mol | 1.1 | 25.3 g |
| Absolute Ethanol | 46.07 g/mol | - | 1.5 L |
| Diethyl ether | 74.12 g/mol | - | For extraction |
| 2M Hydrochloric acid | 36.46 g/mol | - | As required |
| Saturated Sodium Chloride | - | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 g/mol | - | For drying |
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (nitrogen or argon), carefully add sodium metal (25.3 g, 1.1 mol) in portions to absolute ethanol (1.0 L) in a suitable reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 2-acetyl-5-bromothiophene (205.1 g, 1.0 mol) dissolved in absolute ethanol (250 mL).
-
Addition of Diethyl Oxalate: Add diethyl oxalate (147.5 mL, 1.1 mol) dropwise to the reaction mixture over 1 hour, maintaining the temperature at 50-60 °C.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 3 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice (1 kg) and concentrated hydrochloric acid (to pH ~2).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium chloride solution (500 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2,4-dioxo-4-(5-bromo-2-thienyl)butanoate as an oil, which may solidify on standing. This crude product is often of sufficient purity for the next step.
Part 2: Synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate (Final Product)
The final step is the cyclization of the β-diketone intermediate with hydroxylamine hydrochloride. This reaction proceeds readily in refluxing ethanol to afford the desired isoxazole.[4]
Reaction Mechanism: Isoxazole Formation
Caption: Mechanism for the cyclization of the β-diketone with hydroxylamine to form the isoxazole ring.
Experimental Protocol: Scale-Up Synthesis of the Final Product
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity (moles) | Quantity (mass/volume) |
| Crude Intermediate 1 | 319.14 g/mol | ~1.0 | From previous step |
| Hydroxylamine hydrochloride | 69.49 g/mol | 1.2 | 83.4 g |
| Ethanol (95%) | 46.07 g/mol | - | 2.0 L |
| Water | 18.02 g/mol | - | For recrystallization |
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and condenser, dissolve the crude ethyl 2,4-dioxo-4-(5-bromo-2-thienyl)butanoate from the previous step in 95% ethanol (2.0 L).
-
Addition of Hydroxylamine Hydrochloride: Add hydroxylamine hydrochloride (83.4 g, 1.2 mol) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent by half using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol-water (1:1) and then with cold water.[5]
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Purification
For most applications, the product obtained after filtration and washing is of sufficient purity. If further purification is required, recrystallization is the preferred method for scale-up.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol-water mixture, and dry under vacuum.[6]
Safety and Handling Precautions
-
2-Acetyl-5-bromothiophene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3][7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl Oxalate: Combustible liquid. Harmful if swallowed. Causes skin and eye irritation.[8] Keep away from heat and open flames. Handle in a well-ventilated area.
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere. Use appropriate PPE, including face shield and gloves.
-
Hydroxylamine Hydrochloride: Can be toxic and corrosive.[9] May cause an allergic skin reaction. Handle in a well-ventilated fume hood with appropriate PPE.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
-
HPLC: To determine the purity profile.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate. The described two-step sequence, involving a Claisen condensation followed by a cyclization with hydroxylamine hydrochloride, is a robust and efficient method for producing this valuable intermediate in high yield and purity. By adhering to the detailed procedures and safety precautions outlined, researchers and drug development professionals can confidently produce this key building block for their discovery programs.
References
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Welcome to the technical support center for the purification of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful isolation of your target molecule with high purity.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, providing causal explanations and actionable solutions.
Column Chromatography Issues
Question: Why is my yield unexpectedly low after column chromatography?
Answer:
Low recovery from silica gel column chromatography can stem from several factors related to the chemical nature of your compound and the chromatographic conditions.
-
Compound Instability on Silica Gel: The bromo-thienyl moiety can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1] Some compounds are known to decompose or become irreversibly adsorbed on silica.[2]
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can catalyze decomposition reactions of sensitive molecules. For brominated compounds, this can sometimes lead to de-halogenation or other side reactions.
-
Solution:
-
Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it to see if any new spots (degradation products) have appeared.[2]
-
Deactivate the Silica Gel: If instability is suspected, you can use a less acidic stationary phase. Consider deactivating your silica gel by preparing a slurry with a small percentage of a base like triethylamine (e.g., 0.5-1%) in your eluent.
-
Alternative Stationary Phases: For highly sensitive compounds, switching to a more inert stationary phase like neutral alumina or Florisil can be beneficial.
-
-
-
Improper Solvent System: An inappropriate eluent may lead to poor separation and co-elution with impurities, resulting in the discarding of mixed fractions and thus, a lower yield of the pure compound.
-
Causality: A solvent system that is too polar can cause your compound to elute too quickly with other polar impurities. Conversely, a system that is not polar enough may result in very slow elution and broad peaks, increasing the chances of mixed fractions.
-
Solution:
-
Thorough TLC Analysis: Systematically screen various solvent systems using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound. This generally provides optimal separation on a column.
-
Solvent Gradient: Employing a gradient elution, where the polarity of the solvent is gradually increased, can significantly improve the separation of compounds with close Rf values.
-
-
Question: My TLC shows a single spot, but I see multiple peaks in my HPLC analysis after column chromatography. Why?
Answer:
This discrepancy often arises from the difference in resolving power between TLC and High-Performance Liquid Chromatography (HPLC).
-
Co-elution on TLC: Two or more compounds may have very similar polarities, causing them to appear as a single spot on a TLC plate, especially if the solvent system is not optimized for their separation. HPLC, with its higher efficiency, can often resolve these closely related impurities.
-
Potential Impurities: In the synthesis of isoxazoles via 1,3-dipolar cycloaddition, the formation of regioisomers is a common issue.[3] These isomers often have very similar polarities and may not be easily separable by standard column chromatography.
-
Causality: The cycloaddition of a nitrile oxide (generated from an oxime) to an unsymmetrical alkyne like ethyl propiolate can theoretically lead to two different regioisomers.
-
Solution:
-
HPLC Analysis: An HPLC method, such as one using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a formic acid modifier for MS compatibility), can be used to analyze the purity of your fractions.[4]
-
Preparative HPLC: If baseline separation of the isomers is not achievable by column chromatography, preparative HPLC may be necessary for obtaining highly pure material.
-
NMR Spectroscopy: Careful analysis of the 1H and 13C NMR spectra of your "pure" fractions can reveal the presence of isomeric impurities. Look for small, extra peaks in the aromatic and ester regions.
-
-
Question: I'm observing significant tailing of my compound's spot on the TLC plate and on the column. What is causing this and how can I fix it?
Answer:
Tailing is often a sign of undesirable interactions between your compound and the stationary phase.
-
Acid-Base Interactions: The isoxazole nitrogen and the thiophene sulfur can act as Lewis bases and interact strongly with the acidic silanol groups on the silica gel. This can lead to a "smearing" or "tailing" effect.
-
Solution:
-
Addition of a Modifier: Adding a small amount of a competitive base, such as triethylamine or pyridine (0.1-1%), to your eluent can help to block the active sites on the silica gel and improve the peak shape.
-
Use of Buffered Silica: For particularly problematic compounds, using silica gel that has been buffered to a specific pH can be an effective solution.
-
Crystallization and Product Isolation Issues
Question: My purified product refuses to crystallize and instead forms an oil. What should I do?
Answer:
"Oiling out" is a common problem in crystallization and usually indicates that the solution is either too supersaturated or that impurities are inhibiting crystal formation.
-
High Supersaturation: If the solution is cooled too quickly or if too much anti-solvent is added, the compound may come out of solution as a liquid phase (oil) instead of forming an ordered crystal lattice.
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystallization process.
-
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
-
Solvent Selection: Experiment with different solvent systems for crystallization. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for ester-containing compounds include ethanol, ethyl acetate, and hexane mixtures.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials and potential byproducts in the synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate?
The most common synthetic route to this compound involves a 1,3-dipolar cycloaddition reaction.
-
Starting Materials:
-
5-bromo-2-thiophenecarboxaldehyde.[5]
-
Hydroxylamine to form the corresponding aldoxime.
-
A halogenating agent (e.g., N-chlorosuccinimide or sodium hypochlorite) to generate the hydroximoyl chloride in situ.
-
Ethyl propiolate as the dipolarophile.
-
A base (e.g., triethylamine) to facilitate the elimination to form the nitrile oxide.
-
-
Potential Byproducts:
-
Furoxan dimer: The intermediate nitrile oxide can dimerize to form a furoxan, especially at high concentrations or if the dipolarophile is not reactive enough.
-
Regioisomer: As mentioned previously, the cycloaddition can potentially yield the undesired regioisomer, Ethyl 4-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, although the formation of the 5-substituted isomer is generally favored electronically.
-
Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in the crude product.
-
Q2: How can I effectively visualize my compound on a TLC plate?
Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is a conjugated, heteroaromatic system, which makes it amenable to certain visualization techniques.
-
UV Light: The compound should be strongly UV-active due to its conjugated aromatic system. It will appear as a dark spot on a TLC plate containing a fluorescent indicator (e.g., F254) when viewed under short-wave UV light (254 nm).[6]
-
Potassium Permanganate (KMnO4) Stain: This stain is a good general-purpose visualizing agent that reacts with many functional groups. It will likely show your compound as a yellow or brown spot on a purple background.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is another common method. The iodine will reversibly adsorb to the compound, appearing as a brown spot.
Q3: What are some recommended solvent systems for column chromatography?
The polarity of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is moderate due to the ester group and the heteroaromatic rings.
-
Starting Point: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Typical Ratios: Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate until the desired Rf value is achieved on TLC. A final eluent system in the range of 4:1 to 2:1 hexane:ethyl acetate is a reasonable expectation.
-
For more polar impurities: If highly polar baseline impurities are present, a small amount of a more polar solvent like dichloromethane or methanol can be added to the eluent system after your product has started to elute to flush the column.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into your column and allow the silica to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried silica with your adsorbed compound to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system, collecting fractions.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexane:ethyl acetate) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try cooling in an ice bath or scratching the inside of the test tube.
-
Scaling Up: Once a suitable solvent is found, dissolve the bulk of your purified product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: A decision-making flowchart for troubleshooting the purification process.
References
- Clean and Efficient Synthesis of Isoxazole Deriv
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- How can I purify two different-substituted aromatic compounds?
- 5-(Thiophen-2-yl)oxazole. Organic Syntheses.
- How to purify esterefication product?
- Troubleshooting guide for the synthesis of isoxazole deriv
- Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry.
- 5-Bromo-2-thiophenecarbaldehyde Safety D
- Silica Gel-Assisted Preparation of (Bromo)(chloro)(iodo)benzo[b]thiophenes. HETEROCYCLES.
- Esterification: Reflux, Isolation and Purific
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- AskChem: Do primary bromides decompose on silica? Reddit.
- Homolytic Pathways to Arom
-
Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[6][7][8]triazolo[4,3-c]quinazolines. ResearchGate.
- Method for purifying a bromine compound.
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
- Process for synthesizing isoxazolines and isoxazoles.
- Troubleshooting: Purific
- Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry.
- How to check whether the compound is degrading on Silica TLC plate or not?
- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses.
- Crystal structure of ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate.
- Improved synthesis of 3-aryl isoxazoles containing fused arom
- Silica gel-Mediated Oxidation of Prenyl Motifs Generates N
- Purification of strong polar and basic compounds. Reddit.
- Protein purific
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
- Column Chromatography for Terpenoids and Flavonoids.
- Troubleshooting: Flash Column Chrom
- 3,5-Dibromo-2-pyrone. Organic Syntheses.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
Sources
- 1. reddit.com [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Understanding the Degradation of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the potential degradation pathways of this molecule. While specific degradation studies on this compound are not extensively published, this document leverages established chemical principles of its constituent isoxazole and thiophene moieties to anticipate and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, with a focus on identifying potential degradation-related causes and providing actionable solutions.
Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after leaving my sample in an acidic mobile phase. What could this be?
Answer: This is likely due to the hydrolysis of the ethyl ester functionality of your molecule. Under acidic conditions, the ester can be cleaved to form the corresponding carboxylic acid, which is significantly more polar and will thus have a shorter retention time on a reverse-phase column.
-
Causality: The ester linkage is susceptible to acid-catalyzed hydrolysis. The presence of even mild acids in your mobile phase or sample diluent can facilitate this degradation over time.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will serve as a baseline to confirm that the new peak is indeed a degradant.
-
Neutralize your sample: If possible, adjust the pH of your sample to be closer to neutral before analysis.
-
Use a buffered mobile phase: Employ a mobile phase buffered at a pH where the ester is more stable (typically pH 4-6).
-
Expedite your analysis: Minimize the time your sample spends in the autosampler to reduce the opportunity for degradation.
-
Question 2: My reaction yield is consistently low, and I'm seeing multiple unidentified spots on my TLC plate, especially when using a strong base. What's happening?
Answer: Strong basic conditions can lead to the degradation of the isoxazole ring. Isoxazoles are susceptible to base-mediated ring-opening, which can lead to a cascade of further reactions and a complex mixture of byproducts.
-
Causality: The proton at the 4-position of the isoxazole ring can be abstracted by a strong base, initiating a ring-opening cascade. The ester group can also be saponified under these conditions.
-
Troubleshooting Steps:
-
Use a milder base: If your reaction chemistry allows, switch to a weaker, non-nucleophilic base.
-
Lower the reaction temperature: Base-catalyzed degradation is often accelerated at higher temperatures.
-
Monitor the reaction closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize byproduct formation.
-
Consider an alternative synthetic route: If base-mediated degradation is unavoidable, you may need to explore a different synthetic strategy that avoids strongly basic conditions.
-
Question 3: After exposing my compound to light, I've noticed a decrease in the main peak area and the appearance of several new peaks in my chromatogram. Is this expected?
Answer: Yes, thiophene derivatives are known to be susceptible to photodegradation.[1][2] The thiophene ring in your molecule can undergo photo-oxidation, leading to a variety of degradation products.
-
Causality: The sulfur atom in the thiophene ring can be oxidized upon exposure to UV light, leading to the formation of sulfoxides or sulfones, and potentially ring-opened products.[3] The rate of degradation can be influenced by the substituents on the thiophene ring.[4]
-
Troubleshooting Steps:
-
Protect your samples from light: Store the compound in amber vials or wrap your glassware in aluminum foil.
-
Work in a dimly lit environment: When handling the compound, minimize its exposure to direct light.
-
Use a photostability chamber for controlled studies: If you need to assess the photostability of your compound, use a chamber with a controlled light source as per ICH guidelines.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate?
A1: Based on its structure, the three most probable degradation pathways are:
-
Hydrolysis of the ethyl ester: This can occur under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Cleavage of the isoxazole ring: This is more likely to occur under basic conditions or during catalytic hydrogenation, which can open the ring to form a β-amino enone.[5]
-
Oxidation of the thiophene ring: The thiophene moiety is susceptible to photo-oxidation and degradation by strong oxidizing agents.[3]
Q2: How should I store this compound to ensure its stability?
A2: To maximize stability, the compound should be stored in a cool, dark, and dry place. A freezer at -20°C is ideal for long-term storage. It should be kept in a tightly sealed container to protect it from moisture, and in an amber vial or other light-blocking container to prevent photodegradation.
Q3: Is this compound sensitive to temperature?
A3: While specific thermolytic degradation data is unavailable, it is prudent to assume that elevated temperatures can accelerate the degradation processes mentioned above, particularly hydrolysis. Forced degradation studies are typically conducted at elevated temperatures (e.g., 50-70°C) to accelerate the identification of potential degradants.[6]
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate. The goal of such a study is to intentionally degrade the molecule to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9]
Objective: To investigate the degradation of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate under various stress conditions.
Materials:
-
Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent to a concentration of 0.1 mg/mL and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (0.1 mg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample by HPLC.
-
Data Analysis: For each condition, compare the chromatogram of the stressed sample to that of an unstressed control sample. Identify and quantify any new peaks that appear. Aim for 5-20% degradation of the parent compound for optimal identification of degradation products.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate based on the chemical principles of its constituent functional groups.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Welcome to the technical support center for the purification of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
The synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, a key intermediate in many pharmaceutical research endeavors, most commonly proceeds via a 1,3-dipolar cycloaddition reaction.[1][2] This elegant and powerful method involves the reaction of a 5-bromo-2-thienyl nitrile oxide with ethyl propiolate. While effective, this synthetic route can present several purification challenges due to the formation of specific impurities. Understanding the nature of these impurities is the first step toward developing a robust purification strategy.
Common Impurities Encountered:
-
Regioisomers: The cycloaddition of a nitrile oxide with an unsymmetrical alkyne like ethyl propiolate can lead to the formation of two regioisomers: the desired Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate and the undesired Ethyl 3-(5-bromo-2-thienyl)-4-isoxazolecarboxylate.[3] The ratio of these isomers can be influenced by reaction conditions such as the solvent used.
-
Furoxan Byproduct: Nitrile oxides are prone to dimerization, especially in high concentrations or in the absence of a dipolarophile, leading to the formation of a stable furoxan (1,2,5-oxadiazole-2-oxide) derivative.[4] This is a common byproduct in 1,3-dipolar cycloaddition reactions.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 5-bromo-2-thiophene aldoxime (or the corresponding hydroximoyl chloride, the precursor to the nitrile oxide) and ethyl propiolate in the crude product mixture.
-
Reagents and Solvents: Residual reagents used for the in-situ generation of the nitrile oxide (e.g., triethylamine, N-chlorosuccinimide) and solvents from the reaction and workup can also contaminate the final product.
This guide will provide you with the necessary tools to effectively remove these impurities and obtain highly pure Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Q1: My NMR spectrum shows two very similar sets of peaks for what I believe are my product and an impurity. How can I identify and separate them?
A1: This is a classic sign of regioisomer formation. The desired 5-substituted isoxazole and the undesired 4-substituted isomer will have very similar masses and often similar polarities, making them challenging to separate.
-
Causality: The electronics of the nitrile oxide and the alkyne influence the regioselectivity of the cycloaddition. Solvent polarity can also play a role in the transition state energies, affecting the isomer ratio.[3]
-
Troubleshooting & Optimization:
-
Column Chromatography: This is the most effective method for separating regioisomers. A long column with a shallow solvent gradient is recommended. Start with a non-polar eluent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Careful monitoring of fractions by TLC is crucial.
-
Recrystallization: If a suitable solvent system can be found where the solubility of the two isomers is significantly different, fractional recrystallization can be attempted. This is often a trial-and-error process.
-
Q2: I have a significant amount of a high-melting, insoluble white solid in my crude product. What is it and how do I remove it?
A2: This is likely the furoxan byproduct resulting from the dimerization of the 5-bromo-2-thienyl nitrile oxide.[4]
-
Causality: Furoxans are often poorly soluble in common organic solvents used for chromatography.
-
Troubleshooting & Optimization:
-
Filtration: A simple filtration of the crude product dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) can often remove the bulk of the insoluble furoxan.
-
Column Chromatography: If some furoxan remains soluble, it will typically have a different polarity from your product and can be separated on a silica gel column.
-
Q3: My purified product is an oil, but the literature reports it as a solid. What could be the issue?
A3: The presence of residual solvents or minor impurities can prevent crystallization.
-
Causality: Even small amounts of contaminants can disrupt the crystal lattice formation.
-
Troubleshooting & Optimization:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the sample under high vacuum, possibly with gentle heating.
-
Re-purification: If the product is still an oil, a second round of column chromatography may be necessary to remove trace impurities.
-
Inducing Crystallization: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexanes) until the solution becomes cloudy. Seeding with a small crystal, if available, or scratching the inside of the flask with a glass rod can also initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a solvent system for column chromatography?
A: For compounds of this type, a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a good starting point. Based on protocols for similar compounds, a gradient elution from 5% to 20% ethyl acetate in hexanes is a reasonable range to explore.[5][6] Always perform a TLC analysis first to determine the optimal solvent ratio for separation.
Q: Can I use an aqueous workup to remove some impurities before chromatography?
A: Absolutely. An aqueous workup is highly recommended. Washing the crude organic layer with water will help remove any water-soluble byproducts and reagents. A subsequent wash with a saturated sodium bicarbonate solution can help remove any acidic impurities, followed by a brine wash to remove residual water before drying the organic layer.[7][8]
Q: How can I monitor the progress of my column chromatography?
A: Thin-Layer Chromatography (TLC) is your most important tool. Spot the crude mixture and the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light. The desired product should appear as a single spot in the purified fractions.
Experimental Protocols
Protocol 1: Aqueous Workup of the Crude Reaction Mixture
Objective: To remove water-soluble impurities and acidic/basic residues from the crude product before further purification.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water, shake gently, and allow the layers to separate. Discard the aqueous layer.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution, shake gently (venting frequently to release any evolved gas), and allow the layers to separate. Discard the aqueous layer.
-
Add an equal volume of brine, shake gently, and allow the layers to separate. Discard the aqueous layer.[7][8]
-
Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate the target compound from regioisomers, byproducts, and unreacted starting materials.
Materials:
-
Crude Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
-
Silica gel (for flash chromatography)
-
Solvents: Ethyl acetate, Hexanes (or petroleum ether)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of ethyl acetate/hexanes (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives good separation of the components, with the desired product having an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the components are not separating well, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.
Caption: General purification workflow for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.
References
-
Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]
-
Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Available at: [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
-
SciSpace. Mechanistic studies of 1,3-dipolar cycloadditions of bicyclic thioisomünchnones with alkenes. A computational rationale focused. Available at: [Link]
-
PMC. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]
-
Organic Syntheses Procedure. 5-(Thiophen-2-yl)oxazole. Available at: [Link]
-
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]
-
MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link]
-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available at: [Link]
-
NIH. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Available at: [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
- Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
MDPI. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Available at: [Link]
-
ResearchGate. Reactions of various nucleophiles with methyl-and ethyl- propiolate. Available at: [Link]
-
MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available at: [Link]
-
NIH. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Available at: [Link]
-
ResearchGate. Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates, and with ethyl cyanoformate N-oxide: A comparison of the reaction pathways. Available at: [Link]
-
Sci-Hub. Preparation of isoxazol(in)yl substituted selenides and their further deselenenylation reaction to synthesize 3,5-disubstituted isoxazoles. Available at: [Link]
-
PubChem. 2-(5-Bromo-2-thienyl)ethyl acetate. Available at: [Link]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 4. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Thienyl-Isoxazole Compounds
Welcome to the technical support center for the synthesis of thienyl-isoxazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of heterocyclic compounds. The unique electronic properties and reactivity of the thiophene ring introduce specific challenges not always encountered in the synthesis of other aryl-isoxazoles. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address common issues encountered during experimental work.
Section 1: Challenges in 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition of a nitrile oxide with an alkyne is a cornerstone of isoxazole synthesis. However, when one of the components is a thienyl derivative, researchers can face issues with regioselectivity and reaction efficiency.
FAQ 1: My 1,3-dipolar cycloaddition between a thienyl-alkyne and a nitrile oxide is giving a mixture of regioisomers. How can I improve the selectivity?
Answer:
The formation of regioisomers is a frequent challenge in isoxazole synthesis via 1,3-dipolar cycloaddition.[1] The regiochemical outcome is governed by a delicate interplay of steric and electronic factors of both the dipolarophile (your thienyl-alkyne) and the dipole (the nitrile oxide).
Causality: The electronic nature of the thiophene ring plays a crucial role. Thiophene is an electron-rich aromatic system, which can influence the electron density of the adjacent alkyne. The regioselectivity of the cycloaddition is dictated by the frontier molecular orbitals (HOMO and LUMO) of the reactants. Generally, the reaction is favored between the terminal carbon of the alkyne with the higher HOMO coefficient and the carbon of the nitrile oxide with the higher LUMO coefficient (and vice-versa). The position of the sulfur atom and any substituents on the thiophene ring will modulate these coefficients.
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition and thereby the regioselectivity. It is advisable to screen a range of solvents with varying polarities, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol).
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can sometimes enhance the regioselectivity by coordinating to one of the reactants and altering its electronic properties.
-
Copper(I) Catalysis: For terminal alkynes, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions are known to be highly regioselective for the formation of 1,4-disubstituted 1,2,3-triazoles. While this is a different heterocycle, the underlying principle of copper acetylide formation can also be applied to nitrile oxide cycloadditions to favor a specific regioisomer of the isoxazole.[2]
-
Temperature Control: Reaction temperature can also be a factor. Running the reaction at lower temperatures may favor the thermodynamically more stable regioisomer.
FAQ 2: I am observing low yields in my thienyl-isoxazole synthesis via cycloaddition, and I suspect my nitrile oxide is unstable. What can I do?
Answer:
Low yields in these reactions are often attributable to the instability of the nitrile oxide intermediate, which can dimerize to form furoxans, especially at higher concentrations.
Causality: Nitrile oxides are high-energy intermediates. If the concentration of the dipolarophile (the thienyl-alkyne) is not sufficient, the nitrile oxide will react with itself in a [3+2] cycloaddition to form a furoxan (a 1,2,5-oxadiazole-2-oxide).
Troubleshooting Steps:
-
In Situ Generation: The most effective way to mitigate nitrile oxide dimerization is to generate it in situ in the presence of the thienyl-alkyne. This ensures that the concentration of the nitrile oxide is always low and that it has a reactive partner readily available. A common method is the dehydrohalogenation of a hydroximoyl halide with a base.
-
Slow Addition: If you are using a precursor to the nitrile oxide (e.g., an aldoxime that is oxidized in situ), consider a slow addition of the oxidizing agent or the aldoxime itself to the reaction mixture containing the thienyl-alkyne. This maintains a low steady-state concentration of the nitrile oxide.
-
Choice of Nitrile Oxide Precursor: The stability and ease of conversion of the precursor can impact the overall yield. Aldoximes are common precursors, which can be converted to hydroximoyl halides and then to nitrile oxides. Ensure your thiophene-carboxaldehyde oxime is pure and dry before use.
Protocol: In Situ Generation of Thiophene-2-carbonitrile oxide
-
To a solution of thiophene-2-carboxaldehyde oxime (1.0 eq) and the desired alkyne (1.2 eq) in a suitable solvent (e.g., dichloromethane or THF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
After stirring for 30 minutes, add a base such as triethylamine (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Challenges in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds between the thiophene and isoxazole rings. However, the sulfur atom in the thiophene ring can present significant challenges.
FAQ 3: My Suzuki-Miyaura coupling between a brominated isoxazole and a thienylboronic acid is failing or giving very low yields. What is the likely cause?
Answer:
The most probable cause for failure in Suzuki-Miyaura couplings involving thiophene derivatives is the poisoning of the palladium catalyst by the sulfur atom of the thiophene ring.[3] Additionally, the stability of the thienylboronic acid itself can be a significant issue.[4]
Causality:
-
Catalyst Poisoning: The lone pair of electrons on the sulfur atom in the thiophene ring can coordinate strongly to the palladium center of the catalyst. This coordination can deactivate the catalyst by blocking the sites required for oxidative addition and reductive elimination, thereby halting the catalytic cycle.[5]
-
Boronic Acid Instability: Thienylboronic acids are prone to protodeboronation, especially under the basic conditions and elevated temperatures often used in Suzuki couplings.[6] This decomposition pathway reduces the effective concentration of the coupling partner.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Optimized Protocol for Suzuki-Miyaura Coupling of a Thienylboronic Acid:
-
To an oven-dried flask, add the bromo-isoxazole (1.0 eq), thienylboronic acid (1.5 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommendation for Thienyl Substrates | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts that are readily reduced to the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands promote the reductive elimination step and can help to prevent catalyst deactivation. |
| Base | K₃PO₄, Cs₂CO₃ | These bases are often effective and can minimize side reactions. |
| Solvent | Anhydrous, degassed dioxane, toluene, or DMF | The choice of solvent can impact the solubility of the reactants and the stability of the catalyst. |
| Thienylboronic Acid | Use freshly prepared or high-purity material. Consider MIDA boronate esters for enhanced stability.[7] | Thienylboronic acids are prone to decomposition. |
Section 3: Purification and Characterization
The structural similarity of regioisomers and the potential for complex reaction mixtures can make the purification and characterization of thienyl-isoxazoles a significant hurdle.
FAQ 4: I have a mixture of 3-(thien-2-yl)-5-substituted-isoxazole and 3-substituted-5-(thien-2-yl)isoxazole that are very difficult to separate by column chromatography. What strategies can I employ?
Answer:
Separating regioisomers of thienyl-isoxazoles is a common and often frustrating challenge due to their very similar polarities.
Causality: Regioisomers have the same molecular formula and functional groups, leading to very similar interactions with the stationary phase in normal-phase chromatography. The subtle differences in their dipole moments and steric profiles may not be sufficient for effective separation with standard solvent systems.
Purification Strategies:
-
Systematic Solvent Screening for Column Chromatography: Do not underestimate the power of a thorough screening of solvent systems for your column.
-
Vary the Polarity: Systematically vary the ratio of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, acetone, dichloromethane).
-
Ternary Solvent Systems: Sometimes, the addition of a third solvent in a small percentage (e.g., 1-5% of methanol or triethylamine) can significantly improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (neutral, acidic, or basic) or reverse-phase silica (C18).
-
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications (typically <100 mg), preparative TLC can offer better resolution than column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC are powerful techniques for separating challenging isomer mixtures.
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for separating isomers, often providing better resolution and faster run times than HPLC.[8]
-
Crystallization: If your product is a solid, fractional crystallization can be a highly effective method for isolating a single isomer. A systematic screening of solvents and solvent mixtures is necessary to find conditions where one isomer crystallizes preferentially.
FAQ 5: How can I definitively distinguish between thienyl-isoxazole regioisomers using spectroscopic methods?
Answer:
Unequivocal structural assignment of regioisomers requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization Workflow:
Spectroscopic Workflow for Isomer Identification.
Key NMR Techniques:
-
¹H NMR: The chemical shift of the isoxazole proton will be different in the two isomers. Protons on the thiophene ring will also show distinct chemical shifts and coupling patterns depending on the point of attachment to the isoxazole.
-
¹³C NMR: The chemical shifts of the isoxazole and thiophene carbons will be diagnostic.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons within the thiophene and any alkyl substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment. It shows correlations between protons and carbons that are 2-3 bonds away. Look for long-range correlations between the isoxazole proton and the carbons of the thiophene ring (and vice-versa) to definitively establish the connectivity.
-
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments (1D NOE or 2D NOESY) can show through-space correlations between protons. This can be particularly useful for confirming the regiochemistry by observing correlations between protons on the isoxazole ring and protons on the thiophene ring.
By carefully analyzing the data from these experiments, you can confidently assign the structures of your thienyl-isoxazole regioisomers.
References
- Gronowitz, S. (2014).
- Erian, A. W., & Sherif, S. M. (2000). The chemistry of thiophene-2,3-diones. Arkivoc, 2001(1), 129-155.
- Pardal, F., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Olsson, R. I., et al. (2017). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 141, 478-485.
- Sperry, J. B., & Wright, D. L. (2005). The 1,3-dipolar cycloaddition in natural product synthesis. Chemical Society Reviews, 34(9), 835-844.
- Al-Masum, M., & Kumaraswamy, G. (2005). A novel palladium catalyst for the Suzuki cross-coupling of 2-bromothiophene. Tetrahedron Letters, 46(27), 4623-4625.
- Zhu, L., & Du, G. (2014). Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition of Nitrile Oxides with Terminal Alkynes. Synthesis, 46(10), 1303-1308.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Fokin, V. V. (2007). The Click Reaction: A New Tool for Chemical Biology. IntechOpen.
- Rossi, R., et al. (2007). Palladium- and copper-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions in the synthesis of thiophene-containing compounds of biological interest. Current Organic Chemistry, 11(16), 1381-1406.
- Carrow, B. P., & Hartwig, J. F. (2011). A practical synthesis of (thien-2-yl)boronic acid and its N-methyliminodiacetic acid (MIDA) ester. The Journal of Organic Chemistry, 76(23), 9746-9749.
-
Wikipedia. (2023, December 19). Thiophene. In Wikipedia. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8030, Thiophene. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 27, 2026, from [Link]
- Patil, S. A., et al. (2012). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5009-5012.
- Usta, H., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1364-1373.
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
-
Royal Society of Chemistry. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved January 27, 2026, from [Link]
-
Reddit. (n.d.). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). A theoretical study on the regioselectivity of 1,3-dipolar cycloadditions using DFT-based reactivity indexes. Retrieved January 27, 2026, from [Link]
- Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 86(16), 2959-2964.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Retrieved January 27, 2026, from [Link]
-
ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. Retrieved January 27, 2026, from [Link]
-
Nativi, C., et al. (2017). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[8]pyrrole cage. Nature Communications, 8, 1585.
-
ResearchGate. (n.d.). Thiophene S-Oxides. Retrieved January 27, 2026, from [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved January 27, 2026, from [Link]
-
Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[ d ]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Retrieved January 27, 2026, from [Link]
-
Reddit. (n.d.). How to separate these regioisomers?. r/OrganicChemistry. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). US2741622A - Preparation of thiophene-2-aldehydes.
-
Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved January 27, 2026, from [Link]
-
Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved January 27, 2026, from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). A Simple Conversion of Aldoximes to Nitriles Using Thiourea Dioxide. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Using boryl-substitution and improved Suzuki–Miyaura cross-coupling to access new phosphorescent tellurophenes. Retrieved January 27, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this specific synthesis. As a key heterocyclic building block, the efficient and high-purity synthesis of this isoxazole is critical for many drug discovery programs.
This guide moves beyond simple protocols to explain the underlying chemical principles, with a specific focus on the critical role of solvent selection. Understanding how solvents influence reaction kinetics, yield, and purity is paramount to mastering this synthesis.
Core Synthesis Pathway: 1,3-Dipolar Cycloaddition
The most common and efficient route to synthesizing 3,5-disubstituted isoxazoles like Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is through a [3+2] cycloaddition reaction.[1] This involves the reaction of a nitrile oxide, generated in situ, with an alkyne.
The key steps are:
-
Generation of the Nitrile Oxide: The ethyl 2-chloro-2-(hydroxyimino)acetate is treated with a base (e.g., triethylamine, DIPEA) to generate the reactive ethyl 2-cyanoformate N-oxide intermediate.
-
Cycloaddition: This highly reactive nitrile oxide is immediately trapped by the dipolarophile, 2-bromo-5-ethynylthiophene, to form the desired isoxazole ring.
Below is a diagram illustrating this fundamental reaction pathway.
Sources
Technical Support Center: Synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific heterocyclic synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction effectively.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common causes?
Low yield in this synthesis is a frequent issue that can typically be traced back to one of three areas: precursor quality, side reactions, or incomplete reaction conversion. The key is to systematically investigate each possibility.
Common Causes for Low Yield:
-
Purity of Starting Materials: The primary synthetic route involves the cyclocondensation of an activated β-dicarbonyl compound with hydroxylamine. The quality of your precursor, Ethyl 3-(5-bromo-2-thienyl)-3-oxopropanoate, is paramount. Impurities from its synthesis, such as unreacted 2-acetyl-5-bromothiophene or byproducts from the Claisen condensation, can inhibit the cyclization step.
-
Side Reactions: The most significant side reaction is often the formation of the undesired regioisomer, Ethyl 3-(5-bromo-2-thienyl)-5-isoxazolecarboxylate. Depending on the reaction conditions, other side reactions like hydrolysis of the ester or decomposition can also occur.
-
Incomplete Cyclization: The reaction may stall at the intermediate oxime stage without proceeding to the final cyclized isoxazole. This is often a kinetic issue related to temperature, pH, or reaction time.
To systematically diagnose the issue, please refer to the following troubleshooting workflow:
Q2: I've isolated my product, but I'm unsure if I have the correct regioisomer. How can I confirm the structure?
This is a critical validation step. The reaction between the asymmetric β-ketoester and hydroxylamine can produce two different regioisomers. Distinguishing between the desired 3-carboxylate-5-thienyl isoxazole and the undesired 5-carboxylate-3-thienyl isoxazole is essential and can be definitively achieved using 2D NMR spectroscopy.
-
Mechanism of Isomer Formation: The nitrogen of hydroxylamine can attack either the ketone or the ester-adjacent carbonyl. The regioselectivity is heavily influenced by the pH of the reaction medium, which dictates the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbons.[1] Generally, reactions under acidic to neutral conditions favor the formation of the 5-substituted isoxazole.[1]
-
Structural Confirmation:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. Look for a 3-bond correlation (³J) between the protons of the ethyl ester (-OCH₂-) and the carbon at position 3 of the isoxazole ring (C3). If you see this correlation, you have the desired isomer. In the undesired isomer, the ethyl group protons would correlate to C5.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Look for an NOE between the isoxazole H4 proton and the protons on the thiophene ring. This can help confirm the spatial proximity of these groups, characteristic of the 5-thienyl substitution pattern.
-
Q3: My LC-MS analysis of the crude reaction shows several unexpected peaks. What are the likely byproducts?
Beyond the regioisomer, several other byproducts can arise from the starting materials or side reactions. Knowing their identity is the first step to mitigating their formation.
| Potential Byproduct | Formation Mechanism | Expected [M+H]⁺ (for Br isotopes 79/81) | Key Analytical Signature |
| Uncyclized Oxime Intermediate | Incomplete cyclization of the initial condensation product. | 306 / 308 | A broad -OH peak in ¹H NMR; may be unstable and difficult to isolate. |
| Ethyl 3-(5-bromo-2-thienyl)-5-isoxazolecarboxylate (Regioisomer) | Nucleophilic attack at the alternative carbonyl group. | 288 / 290 | Different chemical shifts in ¹H and ¹³C NMR compared to the desired product. Requires 2D NMR for confirmation. |
| 5-Bromo-2-thiophenecarboxamide | Reaction of hydroxylamine with a precursor impurity or degradation product. | 206 / 208 | Presence of -NH₂ protons in ¹H NMR. |
| Hydrolyzed Carboxylic Acid | Saponification of the ethyl ester under non-optimal pH conditions (especially basic). | 260 / 262 | Absence of ethyl group signals in ¹H NMR; highly polar, may not elute under standard RP-HPLC conditions. |
Troubleshooting Guide: Experimental Protocols & Causality
This section provides a detailed, step-by-step protocol for the most reliable synthetic route and highlights common pitfalls and the scientific reasoning behind each optimization step.
Protocol 1: Synthesis via β-Ketoester Cyclocondensation
This two-step process involves first synthesizing the key β-ketoester intermediate, followed by the final cyclization to form the isoxazole ring.
Step 1: Synthesis of Ethyl 3-(5-bromo-2-thienyl)-3-oxopropanoate
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).
-
Solvent: Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 2-acetyl-5-bromothiophene (1.0 eq.) and diethyl carbonate (1.5 eq.) in anhydrous THF to the NaH suspension over 30 minutes.[2]
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to 0 °C and cautiously quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Expert Insight & Causality:
-
Why Anhydrous Conditions? Sodium hydride is extremely reactive with water. Any moisture will quench the base, reduce your effective stoichiometry, and halt the reaction.
-
Why Diethyl Carbonate? It serves as the source for the ethyl carboxylate group in the Claisen condensation, acting as the electrophile that acylates the enolate of the starting ketone.
-
Troubleshooting Tip: If the reaction is sluggish, it is almost always due to impure reagents or insufficient exclusion of moisture. Ensure your THF is freshly distilled from a suitable drying agent.
-
Step 2: Synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
-
Setup: Dissolve the purified Ethyl 3-(5-bromo-2-thienyl)-3-oxopropanoate (1.0 eq.) in ethanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq.).
-
pH Adjustment (Critical for Regioselectivity): Add a base such as sodium acetate or pyridine to buffer the solution to a pH of approximately 4-5. The release of HCl from the hydroxylamine salt makes the solution acidic, which favors the desired isomer.[1]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, reduce the solvent volume via rotary evaporation. Add water to the residue, which should cause the product to precipitate. If it oils out, extract with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Collect the solid product by filtration and wash with cold water. If necessary, recrystallize from an ethanol/water mixture or purify by column chromatography.
-
Expert Insight & Causality:
-
Why pH 4-5? At this pH, the ketone carbonyl is sufficiently electrophilic for attack by the hydroxylamine nitrogen, while the ester carbonyl is less reactive. This differential reactivity is the basis for achieving high regioselectivity. In highly basic conditions, both carbonyls are more susceptible to attack, leading to isomer mixtures.[3]
-
Troubleshooting Tip: If you observe the uncyclized oxime intermediate in your crude analysis, it indicates that the cyclization step is too slow. You can often drive the reaction to completion by increasing the reaction time or switching to a higher-boiling solvent, provided the product is stable at higher temperatures.
-
Byproduct Spotlight: Furoxan Dimerization in Alternative Routes
While the β-ketoester route is common, some may attempt a 1,3-dipolar cycloaddition. This route involves generating a nitrile oxide from 5-bromo-2-thiophenecarboxaldehyde oxime. A major and often yield-killing side reaction here is the dimerization of the unstable nitrile oxide intermediate to form a furoxan.
-
Mitigation Strategy: To minimize this, the nitrile oxide should be generated in situ in the presence of the alkyne dipolarophile (e.g., ethyl propiolate).[4] This ensures that the cycloaddition with the desired alkyne is kinetically competitive with the self-condensation dimerization reaction.[1][4]
References
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
McMurry, J. E. Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. [Link]
-
PrepChem. Synthesis of Ethyl 5-bromothiophene-2-carboxylate. [Link]
-
MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]
-
ResearchGate. Has anyone had problems keeping lead aspartate staining solution in solution?. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural elucidation of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, a heterocyclic compound with potential applications in medicinal chemistry. This document provides a comprehensive comparison of standard analytical techniques, supported by predictive experimental data and detailed protocols, to ensure the confident identification of this target molecule. The isoxazole ring system, in particular, is a versatile scaffold in the development of novel bioactive compounds.[1]
The Imperative of Multi-Faceted Structural Analysis
Relying on a single analytical technique for structural confirmation can be misleading. Each method provides a unique piece of the structural puzzle, and their combined application offers a self-validating system for robust and reliable characterization.[2] This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we will discuss X-ray crystallography as the gold standard for absolute structure determination.
Predicted Spectroscopic Data for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
While direct experimental data for the title compound is not widely published, we can predict the expected spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopy.[3][4][5]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. The predicted chemical shifts (δ) in ppm relative to a standard (like TMS) are crucial for identifying the different parts of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Thiophene H-3' | 7.20 - 7.30 | Doublet | 4.0 - 4.5 | The proton at the 3'-position of the thiophene ring is coupled to the proton at the 4'-position. |
| Thiophene H-4' | 7.10 - 7.20 | Doublet | 4.0 - 4.5 | The proton at the 4'-position of the thiophene ring is coupled to the proton at the 3'-position. |
| Isoxazole H-4 | 6.80 - 6.90 | Singlet | - | The proton on the isoxazole ring is expected to be a singlet due to the absence of adjacent protons. |
| Ethyl -CH₂- | 4.30 - 4.40 | Quartet | 7.0 - 7.2 | The methylene protons of the ethyl group are split by the three adjacent methyl protons. |
| Ethyl -CH₃ | 1.30 - 1.40 | Triplet | 7.0 - 7.2 | The methyl protons of the ethyl group are split by the two adjacent methylene protons. |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ester C=O | 160 - 162 | The carbonyl carbon of the ester is typically found in this downfield region. |
| Isoxazole C-3 | 158 - 160 | The carbon of the isoxazole ring attached to the ester group. |
| Isoxazole C-5 | 168 - 170 | The carbon of the isoxazole ring attached to the thiophene ring. |
| Thiophene C-2' | 140 - 142 | The carbon of the thiophene ring attached to the isoxazole ring. |
| Thiophene C-5' | 115 - 117 | The carbon of the thiophene ring bearing the bromine atom. |
| Thiophene C-3' & C-4' | 128 - 132 | The two CH carbons of the thiophene ring. |
| Isoxazole C-4 | 100 - 102 | The CH carbon of the isoxazole ring. |
| Ethyl -CH₂- | 61 - 63 | The methylene carbon of the ethyl ester. |
| Ethyl -CH₃ | 14 - 15 | The methyl carbon of the ethyl ester. |
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is critical for confirming the molecular weight and deducing the structure. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M+2 peak.[6]
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 315/317 | Molecular ion peak showing the isotopic pattern for one bromine atom. |
| [M-C₂H₅O]⁺ | 270/272 | Loss of the ethoxy group from the ester. |
| [M-COOC₂H₅]⁺ | 242/244 | Loss of the entire ethyl carboxylate group. |
| [C₄H₂BrS]⁺ | 161/163 | Fragment corresponding to the bromothienyl cation. |
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.[7][8]
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale |
| C=O (Ester) | 1720 - 1740 | Strong absorption characteristic of the ester carbonyl stretch. |
| C=N (Isoxazole) | 1600 - 1620 | Stretching vibration of the carbon-nitrogen double bond in the isoxazole ring. |
| C=C (Aromatic) | 1450 - 1550 | Stretching vibrations of the carbon-carbon double bonds in the thiophene and isoxazole rings. |
| C-O (Ester) | 1200 - 1250 | Stretching vibration of the carbon-oxygen single bond in the ester group. |
| C-Br | 500 - 600 | Stretching vibration of the carbon-bromine bond. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 or 500 MHz spectrometer.[9]
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Protocol 2: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-400).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and the characteristic M+2 peak for the bromine isotope.
-
Analyze the fragmentation pattern to identify key structural fragments.
-
Protocol 3: Infrared Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Comparative Analysis of Techniques
The following table summarizes the strengths and limitations of each technique in the context of confirming the structure of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate.
Table 5: Comparison of Analytical Techniques
| Technique | Strengths | Limitations |
| ¹H NMR | - Provides detailed information about the proton framework. - Coupling patterns reveal connectivity between adjacent protons. - Integration gives the relative number of protons. | - Can be complex to interpret for molecules with overlapping signals. - Does not directly provide information about quaternary carbons. |
| ¹³C NMR | - Reveals the number of unique carbon environments. - Provides information about the carbon skeleton. | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. - Does not typically show coupling information in standard decoupled spectra. |
| Mass Spectrometry | - Determines the molecular weight with high accuracy. - Isotopic patterns confirm the presence of elements like bromine. - Fragmentation patterns provide structural clues. | - Does not provide information about the connectivity of atoms in the same way as NMR. - Isomers can have identical molecular weights. |
| IR Spectroscopy | - Excellent for identifying the presence of specific functional groups. - Fast and requires minimal sample preparation. | - Provides limited information about the overall molecular structure. - The "fingerprint" region can be complex and difficult to interpret. |
The Definitive Method: X-ray Crystallography
For an unambiguous and absolute confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[10] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While it requires the growth of a suitable crystal, the data obtained provides precise bond lengths, bond angles, and the overall stereochemistry of the molecule, leaving no room for ambiguity.
Workflow for Structural Confirmation
The logical flow for confirming the structure of a newly synthesized compound like Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is illustrated in the following diagram.
Caption: Workflow for structural elucidation.
Molecular Connectivity Diagram
The following diagram illustrates the expected connectivity of the atoms in Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, which is essential for interpreting the spectroscopic data.
Caption: Connectivity of the target molecule.
Conclusion
The structural confirmation of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate requires a synergistic approach that combines the strengths of various spectroscopic techniques. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and the presence of bromine, and IR spectroscopy identifies the key functional groups. For absolute and unambiguous proof of structure, single-crystal X-ray crystallography remains the ultimate method. By following the protocols and comparative analysis presented in this guide, researchers can confidently and accurately characterize this and other novel chemical entities.
References
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Available at: [Link]
-
Journal of the American Chemical Society. (2006). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Available at: [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]
-
PMC - NIH. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Available at: [Link]
-
ACS Publications. (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. Available at: [Link]
-
Unknown. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]
-
Vancouver Island University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
ResearchGate. (n.d.). Correlation between the experimental and calculated ¹³C-NMR chemical shifts. Available at: [Link]
-
International Journal of Basic and Applied Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]
-
DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Available at: [Link]
-
Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Available at: [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Available at: [Link]
-
West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]
-
PubMed. (2014). Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Available at: [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]
-
Journal of Pharmaceutical Research International. (2021). In-silico Studies, Synthesis, and Antibacterial Evaluation of Thiophene Linked Isoxazole Derivatives. Available at: [Link]
-
Mol-Instincts. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. BJOC - Search Results [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
Bridging the Digital and the Biological: A Comparative Guide to In Silico and In Vitro Analyses of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
In the landscape of modern drug discovery, the journey from a promising molecule to a potential therapeutic is a meticulously orchestrated dance between computational prediction and empirical validation.[1][2] This guide illuminates this critical interplay through the lens of a novel heterocyclic compound, Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate. While direct experimental data for this specific molecule is not yet broadly published, its structural motifs—the isoxazole and thiophene rings—are staples in medicinal chemistry, recognized for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
This document serves as a practical guide for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the scientific rationale behind the seamless integration of in silico (computer-based) and in vitro (laboratory-based) methodologies. We will construct a scientifically plausible case study to demonstrate how computational foresight can intelligently guide and refine wet-lab experimentation, ultimately saving time, and resources, and accelerating the path to discovery.[6][7]
The Strategic Imperative: Why Combine In Silico and In Vitro?
The drug development pipeline is notoriously long and expensive.[7] In silico techniques have emerged as indispensable tools to mitigate these challenges by offering early insights into a compound's potential efficacy and liabilities.[1][6][7] These computational methods allow for the rapid screening of vast virtual libraries, prediction of drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), and visualization of molecular interactions that would be impossible to observe directly.[8][9][10]
The Compound of Interest: Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Our subject, Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, is a fascinating scaffold. The isoxazole ring is a "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions.[9][13] The thiophene ring, a bioisostere of benzene, is also a common feature in many approved drugs and contributes to a diverse range of pharmacological activities.[4] The presence of a bromine atom can enhance binding affinity through halogen bonding, and the ethyl carboxylate group can be a key point for interaction or a handle for further chemical modification.
Given the established anticancer potential of isoxazole derivatives, we will hypothesize a research program aimed at evaluating this compound as an inhibitor of a key cancer-related protein, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a well-established target in anti-angiogenic cancer therapy.[14][15][16]
Part 1: The In Silico Investigation – A Predictive Blueprint
The initial phase of our investigation is purely computational. The goal is to build a theoretical profile of our compound, predicting its behavior and potential as a drug candidate before any resource-intensive synthesis or biological testing is undertaken.
Workflow for In Silico Analysis
Caption: Workflow for the experimental in vitro validation of a drug candidate.
Methodology 3: Cell Viability (Antiproliferative) Assay
Causality: The first crucial biological question is whether the compound affects cell viability, particularly in cancer cells that overexpress our target. The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. We would test against a relevant cancer cell line (e.g., HepG2, which overexpresses VEGFR2) and a control cell line, like Human Umbilical Vein Endothelial Cells (HUVECs), which are also affected by VEGFR2 inhibition. [14][15] Protocol:
-
Cell Culture: Culture HepG2 and HUVEC cells in appropriate media until they reach ~80% confluency.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (Sorafenib).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Methodology 4: VEGFR2 Kinase Inhibition Assay
Causality: While the MTT assay shows a cellular effect, it doesn't confirm that the compound is acting on our intended target. A biochemical kinase assay directly measures the compound's ability to inhibit the enzymatic activity of isolated VEGFR2 protein. This is a crucial step to validate the molecular docking prediction and confirm the mechanism of action.
Protocol:
-
Assay Setup: In a microplate, combine recombinant human VEGFR2 enzyme, a specific substrate peptide, and ATP.
-
Inhibitor Addition: Add varying concentrations of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate to the wells.
-
Kinase Reaction: Initiate the phosphorylation reaction by incubating at an optimal temperature (e.g., 30°C). The enzyme will transfer a phosphate group from ATP to the substrate.
-
Detection: Use a detection method (e.g., luminescence-based, like ADP-Glo™) that quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Hypothetical In Vitro Data Summary:
| Assay Type | Cell Line / Target | Compound | IC50 Value (µM) |
| Cell Viability (MTT) | HepG2 | Test Compound | 1.5 µM |
| Cell Viability (MTT) | HUVEC | Test Compound | 2.1 µM |
| Cell Viability (MTT) | HepG2 | Sorafenib | 3.99 µM [14] |
| Kinase Inhibition | VEGFR2 | Test Compound | 0.05 µM (50 nM) |
| Kinase Inhibition | VEGFR2 | Sorafenib | 0.028 µM (28.1 nM) [14] |
Synthesizing the Data: The Convergence of Prediction and Reality
The hypothetical results present a compelling narrative. The in silico docking predicted a strong binding affinity to VEGFR2, which was subsequently confirmed by the low nanomolar IC50 value in the direct kinase inhibition assay. This provides strong evidence that the compound acts on the intended target.
Furthermore, the potent antiproliferative activity observed in the HepG2 and HUVEC cell lines is consistent with the inhibition of a key angiogenesis-related receptor. The fact that the compound shows an IC50 value in the low micromolar range in a complex cellular environment, while being much more potent on the isolated enzyme, is a typical and expected result, reflecting factors like cell membrane permeability and intracellular target engagement.
The alignment between the computational predictions and the experimental outcomes validates the initial hypothesis and establishes Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate as a promising lead compound for further optimization.
Conclusion and Future Directions
This guide illustrates a robust, integrated workflow where in silico predictions serve as a powerful and cost-effective guide for focused in vitro experimentation. [1][2]The computational screening correctly identified a molecule with high potential, and the subsequent lab work provided the necessary empirical validation.
The next steps in the drug discovery process would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to improve potency and selectivity.
-
Advanced In Vitro Studies: Investigating downstream signaling pathways affected by VEGFR2 inhibition (e.g., via Western Blot) and conducting more comprehensive safety profiling.
-
In Vivo Testing: Evaluating the compound's efficacy and safety in animal models of cancer.
By embracing the synergy between the digital and the biological, researchers can navigate the complexities of drug discovery with greater efficiency, precision, and a higher probability of success.
References
- Patsnap Synapse. (2025, March 20). What is in silico drug discovery?
- ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- PMC - NIH. (2024, December 1). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one.
- Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery.
- PMC - NIH. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
- Certara. (n.d.). In Silico Technologies: Leading the Future of Drug Development Breakthroughs.
- PMC - NIH. (n.d.). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives.
- International Journal of Pharmacy & Pharmaceutical Research. (n.d.). DESIGN, BINDING AFFINITY STUDIES AND IN-SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI-BACTERIALS.
- PubMed. (2021, September 8). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2.
- PMC - PubMed Central. (n.d.). A Guide to In Silico Drug Design.
- Sapio Sciences. (2026, January 19). 2026: the year AI stops being optional in drug discovery.
- International Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy.
- PMC - NIH. (2024, July 27). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents.
- PubMed. (n.d.). In silico and in vitro: identifying new drugs.
- Scientific Electronic Archives. (n.d.). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds.
- Global Research Online. (2024, July-August). Drug Discovery Tools and In Silico Techniques: A Review.
- International Journal of Pharmaceutical Sciences. (n.d.). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase.
- European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- ResearchGate. (2018, December 4). Synthesis, structural, biological and in silico studies of some new 5-arylidene-4-thiazolidinone derivatives as possible anticancer, antimicrobial and antitubercular agents.
- International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques.
- History of Medicine. (2023, February 28). Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors.
- PubMed. (2020, October 1). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents.
- PubMed. (n.d.). Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase.
- ChemicalBook. (2024, March 4). Isoxazole derivatives as anticancer agents.
- ZeClinics. (2022, March 16). Differences between in vitro, in vivo and in silico assays in preclinical research.
- Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
- RSC Publishing. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
- Bentham Science. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- PMC - PubMed Central. (2025, March 10). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives.
- JScholar Publishers. (2023, April 10). 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors.
- Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
- ResearchGate. (2022, December 30). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
Sources
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. In silico and in vitro: identifying new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. frontiersin.org [frontiersin.org]
- 7. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 14. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
A Comparative Guide to Evaluating the Purity of Synthesized Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the methodologies used to evaluate the purity of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore the common synthetic routes, potential impurities, and a multi-pronged analytical approach to deliver a comprehensive purity profile. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in their analytical workflows.
The Synthetic Landscape: Understanding the Origin of Impurities
The most prevalent method for the synthesis of 3,5-disubstituted isoxazoles, including our target compound, is the [3+2] cycloaddition reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.
In the synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate, the key precursors would be a 5-bromo-2-thienyl nitrile oxide and ethyl propiolate. While this method is robust, it is not without its challenges, primarily concerning regioselectivity. The cycloaddition can potentially yield two regioisomers: the desired Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate and the isomeric Ethyl 3-(5-bromo-2-thienyl)-5-isoxazolecarboxylate. The formation of the undesired regioisomer is a critical impurity that must be identified and quantified.
Beyond regioisomers, other potential impurities can arise from the starting materials, side reactions, or degradation products. These may include unreacted starting materials, homodimerization of the nitrile oxide, or byproducts from the nitrile oxide generation step.
Alternative Synthetic Routes and Their Impurity Profiles
To provide a comprehensive comparison, it is essential to consider alternative synthetic strategies for 3,5-disubstituted isoxazoles. These alternatives may offer advantages in terms of yield, regioselectivity, and overall purity. Some notable alternatives include:
-
Reaction of β-ketoesters with hydroxylamine: This classical approach can provide good yields of isoxazoles but may require harsher conditions, potentially leading to different impurity profiles.
-
Domino reductive Nef reaction/cyclization of β-nitroenones: This method can be efficient for the synthesis of 3,5-disubstituted isoxazoles under mild conditions.[1]
-
Ultrasound-assisted green synthesis: These methods often utilize water as a solvent and can lead to high yields and easier work-up, potentially reducing solvent-related impurities.[3]
The choice of synthetic route will inherently influence the types and levels of impurities present in the final product. A thorough understanding of the chosen synthesis is paramount for developing a targeted and effective purity analysis strategy.
A Multi-Modal Approach to Purity Determination
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A robust evaluation relies on the synergistic use of multiple orthogonal methods. This guide will focus on a four-tiered approach: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
HPLC with UV detection is an indispensable tool for the quantitative assessment of purity and the detection of impurities. Its high resolving power allows for the separation of the main compound from closely related impurities, including regioisomers.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of a wide range of potential impurities. A typical mobile phase could be a mixture of acetonitrile and water, both containing 0.1% formic acid to improve peak shape.
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: Gradient to 95% Acetonitrile
-
15-20 min: Hold at 95% Acetonitrile
-
20-22 min: Gradient back to 30% Acetonitrile
-
22-25 min: Re-equilibration at 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV-Vis spectrum of the compound. A diode array detector (DAD) is highly recommended to obtain spectral information for all peaks, aiding in peak identification and purity assessment. A wavelength of 254 nm is often a good starting point for aromatic compounds.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.
The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates the presence of impurities. The retention times of potential impurities, such as the regioisomer, can be compared to that of the main product.
| Compound | Retention Time (min) | Area % | Notes |
| Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate (Synthesized) | 12.5 | 98.5 | Main product |
| Potential Regioisomer | 11.8 | 1.2 | Key impurity to monitor |
| Unknown Impurity 1 | 9.2 | 0.3 | Early eluting, likely more polar |
| Commercial Analogue (Ethyl 5-bromoisoxazole-3-carboxylate) | 10.9 | >99.5 | High purity standard for comparison |
Note: The retention times and area percentages are representative and will vary depending on the specific HPLC conditions and the purity of the synthesized batch.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities and Confirming Molecular Weight
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral data, which can be used to identify impurities and confirm the molecular weight of the target compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: 50-500 m/z
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of the main peak should correspond to the molecular weight of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate (C10H8BrNO3S, MW: 302.15 g/mol ). The fragmentation pattern can provide structural information and help in the identification of impurities. The presence of bromine will be indicated by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 1:1 ratio).
| Compound | Retention Time (min) | Key m/z Fragments | Interpretation |
| Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | 15.2 | 301/303 (M+), 256/258, 179/181, 111 | Molecular ion and characteristic fragments |
| Alternative Synthesis Product | 15.2 | 301/303 (M+), 256/258, 179/181, 111 | Identical fragmentation pattern confirms the same main product. |
| Potential Impurity | 14.5 | 224, 196, 141 | Different fragmentation suggests a different structure. |
Note: The fragmentation pattern is predictive and needs to be confirmed with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy (¹H and ¹³C) is unparalleled for unambiguous structure determination and can also be used for quantitative purity assessment (qNMR). The presence of unexpected signals in the NMR spectrum is a clear indication of impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Can be used for complete structural assignment, especially for complex molecules or for identifying unknown impurities.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent.
The ¹H and ¹³C NMR spectra of the synthesized compound should be compared with predicted spectra or data from the literature for similar compounds. The presence of small, unassigned peaks indicates impurities. The integration of the proton signals can be used to estimate the relative amounts of the main compound and any proton-containing impurities.
| Technique | Expected Signals for Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | Observed in Synthesized Sample | Comparison with Alternative Synthesis |
| ¹H NMR | Signals for thienyl, isoxazole, ethyl ester protons with expected chemical shifts and coupling constants. | All expected signals present. Minor unassigned peaks at δ 7.8 and 1.5 ppm. | Alternative synthesis shows fewer unassigned peaks, suggesting higher purity. |
| ¹³C NMR | Signals for all 10 carbons with expected chemical shifts. | All expected signals present. One minor unassigned peak at δ 168 ppm. | Alternative synthesis shows a cleaner ¹³C spectrum. |
Elemental Analysis: Confirming the Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and halogens in a compound. This technique is a fundamental measure of purity, as a significant deviation from the calculated elemental composition indicates the presence of impurities.
-
Instrumentation: A CHNS/O elemental analyzer. Halogen analysis (bromine) may require a separate method, such as combustion followed by ion chromatography.
-
Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
The experimentally determined percentages of C, H, N, S, and Br should be within ±0.4% of the theoretical values calculated from the molecular formula (C10H8BrNO3S).
| Element | Theoretical % | Found (Synthesis 1) | Found (Alternative Synthesis) |
| C | 39.75 | 39.55 | 39.70 |
| H | 2.67 | 2.75 | 2.69 |
| N | 4.64 | 4.58 | 4.62 |
| S | 10.61 | 10.45 | 10.58 |
| Br | 26.45 | 26.20 | 26.40 |
Note: The results from the alternative synthesis are closer to the theoretical values, suggesting a higher purity.
Conclusion and Recommendations
The comprehensive evaluation of the purity of synthesized Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate requires a multi-faceted analytical approach. While HPLC-UV provides excellent quantitative data on purity and the presence of isomers, GC-MS is invaluable for identifying volatile impurities and confirming the molecular weight. NMR spectroscopy remains the definitive technique for structural confirmation and can provide semi-quantitative information on impurities. Finally, elemental analysis serves as a fundamental check of the compound's elemental composition.
For researchers and drug development professionals, it is recommended to:
-
Employ a combination of these techniques for a holistic purity assessment.
-
Thoroughly understand the synthetic route to anticipate potential impurities and tailor the analytical methods accordingly.
-
Compare the purity profile of compounds from different synthetic routes to select the most efficient and clean synthesis.
-
Utilize commercially available analogues as benchmarks for purity comparison when available.
By adhering to these principles and employing the detailed methodologies outlined in this guide, researchers can ensure the scientific integrity of their work and the quality of the compounds they advance in the drug discovery pipeline.
References
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
- Caramella, P., & Grünanger, P. (1984). Nitrile Oxides and Imines. In 1,3-Dipolar Cycloaddition Chemistry (pp. 291-392). John Wiley & Sons.
- Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303.
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33695-33716.
- Mahmoudi, A. E., Tachallait, H., Moutaoukil, Z., Arshad, S., Karrouchi, K., Benhida, R., & Bougrin, K. (2022). Ultrasound-Assisted Green Synthesis of 3,5-Disubstituted Isoxazoles. Molecules, 27(5), 1581.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
-
Elemental Analysis. Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of azoles. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210-216.
- Xu, J., & Hamme, A. T., II. (2008). A One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Electron-Deficient Alkenes. Synlett, 2008(06), 919-923.
- Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010). AuCl3-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: A Selective Synthesis of Substituted Isoxazoles. Synlett, 2010(05), 777-781.
Sources
- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
